molecular formula C19H28ClN3 B14735966 7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline CAS No. 6290-85-3

7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline

Cat. No.: B14735966
CAS No.: 6290-85-3
M. Wt: 333.9 g/mol
InChI Key: NDMIXVHHIRTEFY-UHFFFAOYSA-N
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Description

7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also involve the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites . The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the diethylaminohexyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

6290-85-3

Molecular Formula

C19H28ClN3

Molecular Weight

333.9 g/mol

IUPAC Name

N-(7-chloroquinolin-4-yl)-N',N'-diethylhexane-1,6-diamine

InChI

InChI=1S/C19H28ClN3/c1-3-23(4-2)14-8-6-5-7-12-21-18-11-13-22-19-15-16(20)9-10-17(18)19/h9-11,13,15H,3-8,12,14H2,1-2H3,(H,21,22)

InChI Key

NDMIXVHHIRTEFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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